2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile is a complex organic compound characterized by its unique structural features and potential applications in scientific research. The compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and chemical reactivity. Its molecular formula is , and it has a molecular weight of approximately 303.31 g/mol. The compound's structure includes an amino group, a fluorophenyl substituent, and a carbonitrile functional group, which contribute to its distinctive properties and functionalities.
This compound is classified under pyridine derivatives, specifically those with additional functional groups that enhance their chemical reactivity. It is sourced from various chemical databases, including PubChem, which provides detailed information about its structure, properties, and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
The synthesis of 2-amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile typically involves several key steps:
The synthetic route may require specific conditions such as temperature control, solvent selection, and the use of catalysts to optimize yield and purity. The choice of reagents can significantly affect the reaction pathway and the final product's characteristics.
The molecular structure of 2-amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile can be represented as follows:
The compound's InChI (International Chemical Identifier) key is InChI=1S/C18H12FN3/c19-15-10-16(11-5-6-17(15)20)18(21)14-7-8-22(14)12-9-13(14)23/h5-11,20H,12H2
. This identifier provides a unique representation of its structure for database searches.
2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile can participate in various chemical reactions due to its functional groups:
The specific reaction conditions (e.g., temperature, solvent) can influence product distribution and yield. For example, varying the solvent polarity may affect the rate of nucleophilic attacks.
The mechanism by which 2-amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile exerts its effects is not fully elucidated but likely involves interactions with biological targets:
2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile has several notable applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: